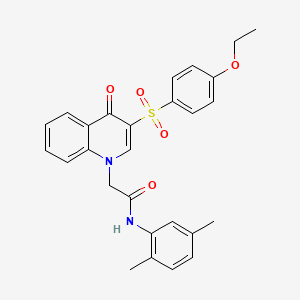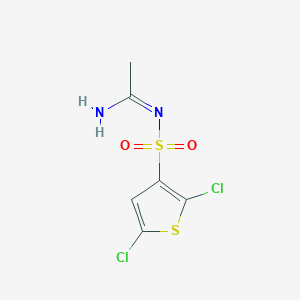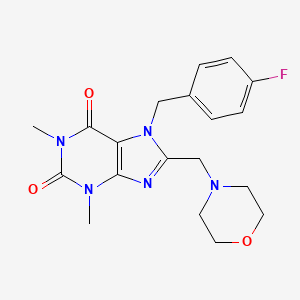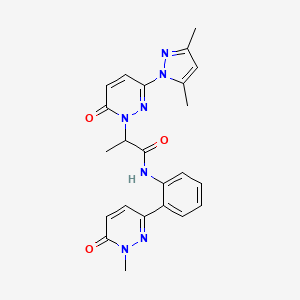
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, also known as JNJ-54175446, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that target the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).
科学研究应用
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, it has been demonstrated to have anxiolytic and antidepressant effects in preclinical studies.
作用机制
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. The α7 nAChR is involved in various physiological processes, including learning and memory, attention, and sensory processing. PAMs like N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide enhance the activity of the α7 nAChR by binding to an allosteric site on the receptor, which increases the receptor's sensitivity to its endogenous ligand, acetylcholine.
Biochemical and Physiological Effects
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to enhance the activity of the α7 nAChR in various brain regions, including the hippocampus and prefrontal cortex. This increased activity leads to improved cognitive function, such as enhanced learning and memory, attention, and sensory processing. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been demonstrated to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the α7 nAChR.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its specificity for the α7 nAChR, which allows for targeted modulation of this receptor. Additionally, N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide is its relatively short half-life, which may limit its therapeutic potential.
未来方向
There are several future directions for research on N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide. One area of interest is the development of more potent and selective PAMs for the α7 nAChR. Additionally, further studies are needed to fully understand the physiological and biochemical effects of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide, including its potential role in modulating inflammation and oxidative stress. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide in humans, with a focus on its potential therapeutic applications in neurological and psychiatric disorders.
合成方法
The synthesis of N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide involves a multistep process that starts with the reaction of 2-bromo-5-nitropyridine with 1-cyano-1-methylpropan-2-ol in the presence of a base. The resulting intermediate is then reacted with 4-bromo-1-butanol in the presence of a palladium catalyst to obtain the desired product. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-14(2,11-15)17-13(18)9-6-8-12-7-4-5-10-16-12/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDECGQSVYCLGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(pyridin-2-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)
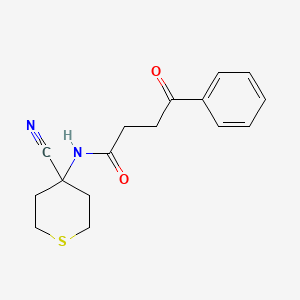
![4-benzoyl-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2691979.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)
